N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride
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Overview
Description
N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride: is a chemical compound with a unique structure that has garnered interest in scientific research. Its molecular formula is C12H20N4O·2HCl, and it has a molecular weight of 309.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong bases and acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or piperidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions.
Biology: N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antiviral, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. Its unique properties make it suitable for use in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Pyrazole Derivatives: These compounds are structurally related and are used in various pharmaceutical applications.
Uniqueness: N,N,1-Trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide; dihydrochloride stands out due to its unique combination of functional groups and its ability to interact with multiple biological targets. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N,N,1-trimethyl-3-piperidin-3-ylpyrazole-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.2ClH/c1-15(2)12(17)10-8-16(3)14-11(10)9-5-4-6-13-7-9;;/h8-9,13H,4-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBCWXHKYIHQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCNC2)C(=O)N(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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